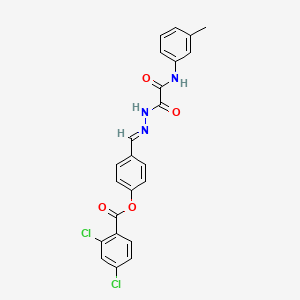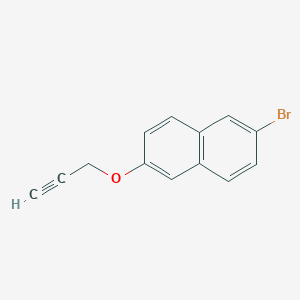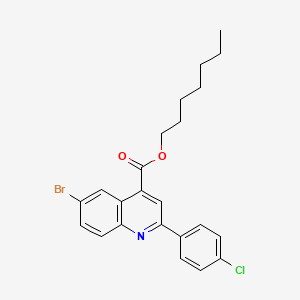![molecular formula C16H13N5O3S B12049726 5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-metoxifenil)-4-{[(E)-(3-nitrofenil)metilideno]amino}-4H-1,2,4-triazol-3-tiol es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se estudian ampliamente en química medicinal por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(3-metoxifenil)-4-{[(E)-(3-nitrofenil)metilideno]amino}-4H-1,2,4-triazol-3-tiol típicamente implica los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclización de derivados de hidrazina apropiados con disulfuro de carbono en presencia de una base.
Reacciones de sustitución:
Reacciones de condensación: El paso final involucra la condensación del derivado de triazol con un aldehído o cetona para formar el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tiol, lo que lleva a la formación de disulfuros.
Reducción: La reducción del grupo nitro a una amina se puede lograr utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: Los grupos metoxilo y nitro pueden participar en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Gas hidrógeno con paladio sobre carbono, borohidruro de sodio.
Sustitución: Metóxido de sodio, carbonato de potasio.
Principales productos formados
Oxidación: Disulfuros.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
El compuesto se estudia por su potencial como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos heterocíclicos más complejos.
Biología
En la investigación biológica, los derivados de triazol son conocidos por sus actividades antimicrobianas, antifúngicas y anticancerígenas. Este compuesto puede ser investigado por propiedades similares.
Medicina
Las posibles aplicaciones terapéuticas incluyen el desarrollo de nuevos medicamentos para el tratamiento de infecciones, cáncer y enfermedades inflamatorias.
Industria
En el sector industrial, estos compuestos se pueden utilizar como intermediarios en la síntesis de colorantes, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-(3-metoxifenil)-4-{[(E)-(3-nitrofenil)metilideno]amino}-4H-1,2,4-triazol-3-tiol implica su interacción con dianas moleculares específicas. Estas pueden incluir enzimas, receptores o ácidos nucleicos, lo que lleva a la modulación de vías biológicas. El mecanismo exacto dependería de la actividad biológica específica que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(3-metoxifenil)-4-amino-4H-1,2,4-triazol-3-tiol
- 5-(3-nitrofenil)-4-amino-4H-1,2,4-triazol-3-tiol
- 4-{[(E)-(3-nitrofenil)metilideno]amino}-4H-1,2,4-triazol-3-tiol
Singularidad
La combinación única de los grupos 3-metoxifenilo y 3-nitrofenilo en el compuesto proporciona propiedades electrónicas y estéricas distintas, que pueden influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C16H13N5O3S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O3S/c1-24-14-7-3-5-12(9-14)15-18-19-16(25)20(15)17-10-11-4-2-6-13(8-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ |
Clave InChI |
VHPSGKACHUONMI-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)


![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)




![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
